N-Isopropyl Acetamide Substitution: Physicochemical Differentiation from N-Unsubstituted and N-Aryl Acetamide Analogs
CAS 1207022-86-3 bears an N-isopropyl substituent on the acetamide moiety. This contrasts with the unsubstituted acetamide analog (CAS 1207007-35-9), the N-(thiazol-2-yl) analog (CAS 1207026-29-6), and the N-(p-tolyl) analog, each exhibiting distinct hydrogen-bond donor/acceptor counts, lipophilicity, and steric profiles. The N-isopropyl group contributes one hydrogen-bond donor (amide N–H) and increases calculated logP relative to the unsubstituted acetamide, while reducing aromatic surface area relative to N-aryl variants . These differences alter predicted passive membrane permeability and plasma protein binding based on established physicochemical rules [1]. Direct comparative biological data for this specific compound against its analogs are not available in the peer-reviewed primary literature.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (amide N–H) |
| Comparator Or Baseline | Unsubstituted acetamide analog (CAS 1207007-35-9): 2 HBD (amide NH2); N-(thiazol-2-yl) analog (CAS 1207026-29-6): 1 HBD |
| Quantified Difference | Reduced HBD count vs. primary amide analog; comparable HBD count vs. N-thiazolyl analog but with lower molecular weight (379.5 vs. 420.6 g/mol) |
| Conditions | In silico physicochemical calculation based on chemical structure |
Why This Matters
The N-isopropyl substitution predicts intermediate lipophilicity and a single HBD, which may offer a balanced permeability-solubility profile for cell-based assays compared to more polar (unsubstituted) or more lipophilic (N-aryl) analogs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
